![molecular formula C16H15BrN4O2 B7646926 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole](/img/structure/B7646926.png)
2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole, also known as BMT-2, is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. BMT-2 is a compound with a molecular formula of C17H16BrN3O2 and a molecular weight of 383.23 g/mol. This compound is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Mechanism of Action
The exact mechanism of action of 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole is not fully understood. However, studies have suggested that this compound may act by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. This compound may also act by modulating the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and prevent oxidative stress-induced cell death. This compound has also been found to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) in macrophages.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole in lab experiments is its neuroprotective effects. This compound can prevent neuronal cell death and may be useful in studying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells and may cause cell death.
Future Directions
There are several future directions for the study of 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases and inflammatory disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its effects on cellular processes.
Conclusion:
In conclusion, this compound is a tetrazole derivative that has potential applications in scientific research, particularly in the field of neuroscience. This compound has neuroprotective effects and can prevent neuronal cell death in vitro and in vivo. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. However, the potential toxicity of this compound needs to be further investigated, and the mechanism of action of this compound needs to be fully elucidated.
Synthesis Methods
The synthesis of 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole can be achieved through a multistep process that involves the reaction of 2-bromobenzyl bromide with sodium azide to form the corresponding azide intermediate. The azide intermediate is then treated with copper (I) iodide and triphenylphosphine to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 3,4-dimethoxybenzyl alcohol to form this compound.
Scientific Research Applications
2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can prevent neuronal cell death in vitro and in vivo. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2/c1-22-14-8-7-11(9-15(14)23-2)16-18-20-21(19-16)10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUZLRAIHDCOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=CC=CC=C3Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetamide](/img/structure/B7646850.png)

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7646865.png)
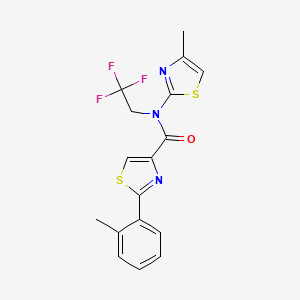
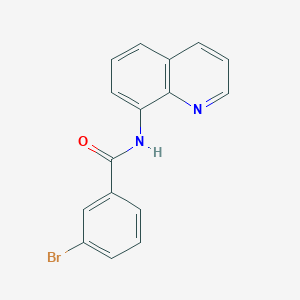
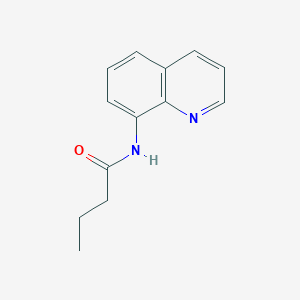
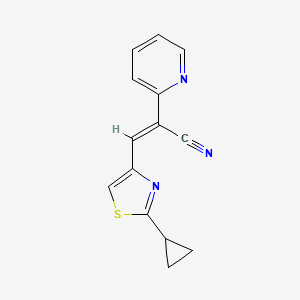
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)
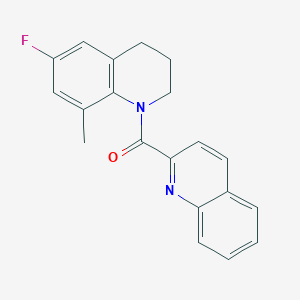
![2-[3-(3,4-Dimethylphenoxy)propyl]-6-methylpyridazin-3-one](/img/structure/B7646914.png)
![N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7646919.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-methylpropanamide](/img/structure/B7646921.png)
![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)